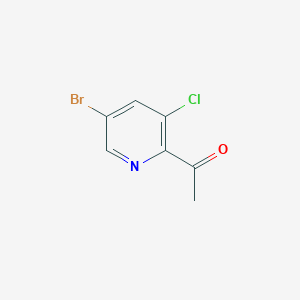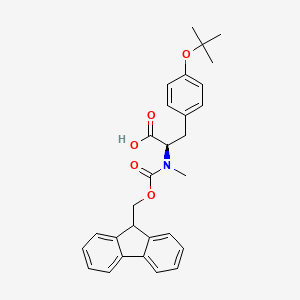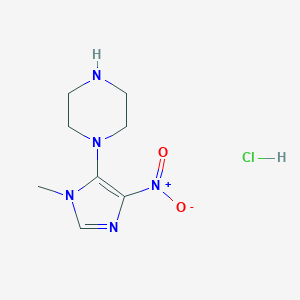
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a boronic acid group, which is known for its versatility in forming stable covalent bonds with diols, amines, and other nucleophiles. The presence of the piperazine moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-hydroxyphenylboronic acid.
Etherification: The hydroxyl group is etherified using 2-(piperazin-1-yl)ethanol under basic conditions to form the intermediate this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Phenol derivatives: Formed through oxidation.
Borane derivatives: Formed through reduction.
Substituted aromatic compounds: Formed through nucleophilic substitution.
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine:
Enzyme Inhibition: The piperazine moiety can interact with various biological targets, making this compound a potential candidate for enzyme inhibition studies.
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid and piperazine groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the piperazine moiety, making it less versatile in biological applications.
4-Formylphenylboronic Acid:
Uniqueness: (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid is unique due to the combination of the boronic acid and piperazine groups, which confer both chemical versatility and potential biological activity. This makes it a valuable compound for a wide range of scientific research and industrial applications .
Properties
IUPAC Name |
[3-chloro-4-(2-piperazin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O3/c14-11-9-10(13(17)18)1-2-12(11)19-8-7-16-5-3-15-4-6-16/h1-2,9,15,17-18H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVOMLUPFBGRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCNCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182115 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-12-3 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)







![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)

![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)



